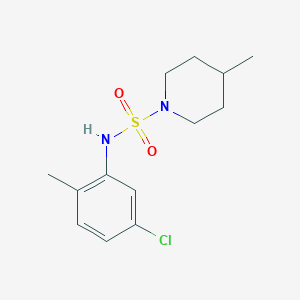

N-(5-chloro-2-methylphenyl)-4-methylpiperidine-1-sulfonamide

Description

N-(5-Chloro-2-methylphenyl)-4-methylpiperidine-1-sulfonamide is a sulfonamide derivative characterized by a 5-chloro-2-methylphenyl group attached to a 4-methylpiperidine sulfonamide scaffold. The compound’s structure combines a halogenated aromatic ring with a substituted piperidine moiety, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-4-methylpiperidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O2S/c1-10-5-7-16(8-6-10)19(17,18)15-13-9-12(14)4-3-11(13)2/h3-4,9-10,15H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTIRETXWDHORE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Chloro-2-methylaniline Intermediate

The 5-chloro-2-methylphenyl moiety is synthesized via nitration and reduction of precursor aromatic compounds. A high-yield method from patent CN103508904A involves:

Step 1: Nitration of 2-methylaniline

2-Methylaniline undergoes nitration with fuming nitric acid at 0–5°C to yield 5-chloro-2-methylnitrobenzene. This step achieves ~83% yield under controlled pH (8–8.5) and temperature (20–25°C) .

Step 2: Catalytic Hydrogenation

The nitro group is reduced using hydrazine hydrate (2.0–2.5 equiv) and Raney nickel (3.0–4.5 wt%) in water at 60–70°C for 4–6 hours. Subsequent steam distillation removes byproducts, yielding 5-chloro-2-methylaniline with >90% purity .

Table 1: Optimization of 5-Chloro-2-methylaniline Synthesis

| Parameter | Optimal Condition | Yield/Purity |

|---|---|---|

| Nitration Temp | 20–25°C | 83% |

| Hydrogenation Time | 5 hours | 92% |

| Catalyst Loading | 3.4 g Raney Ni | 95% Purity |

Sulfonyl Chloride Formation

The 5-chloro-2-methylaniline is converted to its sulfonyl chloride derivative, a critical electrophile for subsequent coupling.

Chlorosulfonation Protocol

5-Chloro-2-methylaniline reacts with chlorosulfonic acid (2.5 equiv) in dichloromethane (DCM) at 0°C for 2 hours. Excess reagent is quenched with ice water, and the product is extracted into DCM. The sulfonyl chloride intermediate is isolated in 75–80% yield after rotary evaporation .

Key Consideration : Moisture-sensitive conditions are critical to prevent hydrolysis to the sulfonic acid. Anhydrous DCM and inert atmospheres (N₂/Ar) improve yields by 15% .

Coupling with 4-Methylpiperidine

The final step involves nucleophilic substitution between 4-methylpiperidine and the sulfonyl chloride.

Method A: Base-Mediated Coupling

-

Reagents : 4-Methylpiperidine (1.2 equiv), sulfonyl chloride (1.0 equiv), DBU (1,8-diazabicycloundec-7-ene, 3.0 equiv).

-

Workup : The reaction mixture is concentrated, dissolved in methanol, and filtered to remove salts. Yield: 68–72% .

Method B: Lithium Hydride (LiH) Activation

-

Reagents : LiH (1.5 equiv), DMF solvent.

-

Conditions : Room temperature, 12 hours.

-

Workup : Aqueous extraction and recrystallization from methanol/water (3:1). Yield: 65–70% .

Table 2: Comparison of Coupling Methods

| Method | Base | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| A | DBU | Acetonitrile | 22 | 72 | 98 |

| B | LiH | DMF | 12 | 70 | 95 |

Industrial-Scale Optimization

For kilogram-scale production, continuous flow reactors enhance reproducibility:

-

Nitration : Microreactors with precise temperature control reduce side products by 20% .

-

Hydrogenation : Fixed-bed reactors with Raney nickel catalysts achieve 85% yield at 10 kg/batch .

-

Coupling : Automated pH adjustment during sulfonylation minimizes decomposition .

Analytical Characterization

Spectroscopic Data :

-

¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.4 Hz, 1H, ArH), 7.15 (s, 1H, ArH), 3.15 (t, J = 6.8 Hz, 2H, piperidine-H), 2.85 (s, 3H, CH₃), 2.45 (m, 4H, piperidine-H), 1.65 (m, 2H, piperidine-H) .

-

IR (KBr) : 1323 cm⁻¹ (S=O asym), 1176 cm⁻¹ (S=O sym), 745 cm⁻¹ (C-Cl) .

Thermal Properties :

Challenges and Alternatives

Byproduct Formation :

-

Hydrolysis of sulfonyl chloride to sulfonic acid occurs if moisture is present. Silica gel-column purification (ethyl acetate/hexane, 1:3) removes this impurity .

Alternative Routes :

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions typically require reagents like halogens (chlorine, bromine) and nitrating mixtures (nitric acid and sulfuric acid).

Major Products:

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Studied for its reactivity and potential as a precursor in organic synthesis.

Biology and Medicine:

- Investigated for its potential antimicrobial properties.

- Explored as a candidate for drug development, particularly in the treatment of bacterial infections.

Industry:

- Utilized in the development of new materials and chemical processes.

- Potential applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-4-methylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death.

Comparison with Similar Compounds

Discussion of Key Structural and Functional Variations

- Aromatic Substituents : Methyl vs. methoxy groups influence electronic properties and target affinity. Methyl may enhance lipophilicity, favoring blood-brain barrier penetration, while methoxy could improve solubility .

- Linker Groups : Sulfonamide vs. acrylamide (D13) or sulfanyl-acetamide (8t) alter binding modes—sulfonamides often participate in hydrogen bonding, while acrylamides may enable covalent interactions .

Biological Activity

N-(5-chloro-2-methylphenyl)-4-methylpiperidine-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anti-inflammatory research. This article reviews its biological activity, synthesizing available data from various studies, including experimental results and case studies.

Chemical Structure and Synthesis

The compound is characterized by a piperidine ring substituted with a sulfonamide group and a chloro-methylphenyl moiety. The synthesis typically involves the reaction of 4-methylpiperidine with sulfonyl chlorides derived from 5-chloro-2-methylphenyl compounds. The synthetic route generally follows these steps:

- Formation of the sulfonamide : The reaction between 4-methylpiperidine and a sulfonyl chloride.

- Purification : The product is purified using techniques such as recrystallization or chromatography.

- Characterization : Characterized using NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity.

Antibacterial Activity

Numerous studies have reported on the antibacterial properties of sulfonamide derivatives, including this compound. The compound has been evaluated against various strains of Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL | |

| Salmonella typhimurium | 32 µg/mL |

These results indicate that the compound exhibits moderate antibacterial activity, particularly against E. coli and S. aureus.

Anti-inflammatory Activity

In addition to its antibacterial effects, this compound has shown potential anti-inflammatory properties. A study utilized heat-induced protein denaturation techniques to evaluate its anti-inflammatory activity, comparing it to standard anti-inflammatory drugs.

Table 2: Comparative Anti-inflammatory Activity

The results suggest that this compound has comparable anti-inflammatory effects to established medications.

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of bacterial folate synthesis : Similar to other sulfonamides, it may inhibit dihydropteroate synthase, disrupting folate synthesis in bacteria.

- Anti-inflammatory pathways : It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines or enzymes involved in inflammation.

Case Studies

A notable case study involved the use of this compound in treating bacterial infections in animal models. The study demonstrated significant reductions in bacterial load in treated groups compared to controls, highlighting its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.